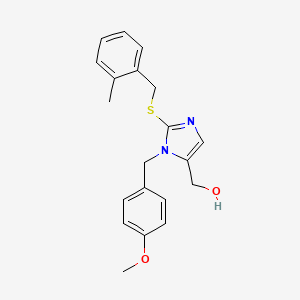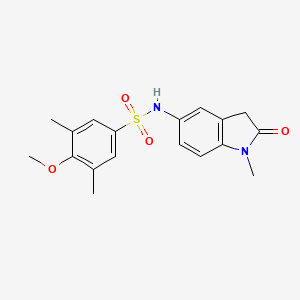![molecular formula C17H12O6 B2860776 7,7'-dihydroxy-4,4'-spirobi[chromene]-2,2'(3H,3'H)-dione CAS No. 780821-74-1](/img/structure/B2860776.png)
7,7'-dihydroxy-4,4'-spirobi[chromene]-2,2'(3H,3'H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of chromene, which is a polycyclic organic compound that results from the fusion of a benzene ring to a heterocyclic pyran ring . Chromenes and their derivatives have been found to have various potential biological activities, including anti-cancerous, anti-proliferative, anti-inflammatory, anti-rheumatic, anti-allergic, apoptosis-inducing, antibacterial, and anti-tubercular activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The compound appears to contain two hydroxy groups and a spirobi[chromene] group, which suggests it may have interesting chemical properties .Aplicaciones Científicas De Investigación
Synthesis Techniques
Research has developed efficient methods for synthesizing chromene derivatives, leveraging environmentally friendly, high-yield, and straightforward procedures. For example, Yao et al. (2009) described an efficient synthesis of 4H-benzo[g]chromene-5,10-dione derivatives through a multicomponent reaction catalyzed by triethylbenzylammonium chloride under solvent-free conditions, emphasizing the process's environmental benefits and simplicity (Yao et al., 2009). Similarly, Patel et al. (2021) developed a mild and highly efficacious synthetic route for spiro[indoline-3,9′-xanthene]trione and spiro[chromene-4,3′-indoline]-3-carbonitrile derivatives using a graphene oxide-supported dicationic ionic liquid (DIL@GO) as a heterogeneous catalyst in water, highlighting the process's efficiency and environmental friendliness (Patel et al., 2021).
Potential Applications in Anticancer Research
The synthesis of chromene derivatives has also found potential applications in anticancer research. For instance, Pan et al. (2014) conducted an organocatalytic asymmetric cascade Michael cyclization reaction to synthesize spiro[4H-benzo[g]chromene-indoline] derivatives, which demonstrated excellent antiproliferative activity against several cancer cell lines, suggesting their potential utility in anticancer drug development (Pan et al., 2014).
Green Chemistry Approaches
The emphasis on green chemistry and environmentally benign synthesis methods is a common theme in the research of chromene derivatives. For example, Jadidi et al. (2009) reported an efficient one-pot synthesis of spiro[chromeno[2,3-d]pyrimidine-5,3'-indoline]-tetraones by a three-component reaction in water, showcasing an approach that minimizes harmful solvent use and simplifies the synthesis process (Jadidi et al., 2009).
Innovative Synthesis Strategies
Innovative synthesis strategies for creating complex molecular structures are also a focus of research. Rawat et al. (2006) explored the use of chromene chromium carbene complexes in synthesizing naphthopyran and naphthopyrandione units, which are present in photochromic materials and biologically active natural products, demonstrating the versatility and potential applications of chromene derivatives in synthesizing complex molecules (Rawat et al., 2006).
Direcciones Futuras
The future research directions for this compound could include further exploration of its potential biological activities, such as its potential activity as a PDE5 inhibitor . Additionally, more research could be done to fully understand its synthesis process, chemical reactions, and physical and chemical properties.
Propiedades
IUPAC Name |
7,7'-dihydroxy-4,4'-spirobi[3H-chromene]-2,2'-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O6/c18-9-1-3-11-13(5-9)22-15(20)7-17(11)8-16(21)23-14-6-10(19)2-4-12(14)17/h1-6,18-19H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQHSNYXQLJJFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)OC2=C(C13CC(=O)OC4=C3C=CC(=C4)O)C=CC(=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(1H-imidazol-1-yl)benzyl]-3-methylaniline](/img/structure/B2860697.png)
![(1R,4R,6R,7S)-6-Hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylic acid;hydrochloride](/img/structure/B2860698.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide](/img/structure/B2860702.png)
![3-[(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propanoic acid](/img/structure/B2860703.png)

![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2860707.png)
![5-[(3-Chlorophenyl)methylsulfanyl]-2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2860710.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2860711.png)

